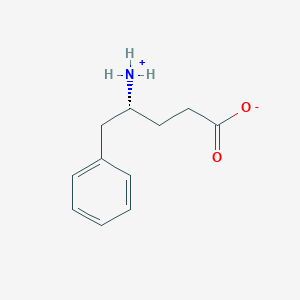

gamma Phe

CAS No.:

Cat. No.: VC13766269

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (4R)-4-azaniumyl-5-phenylpentanoate |

| Standard InChI | InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 |

| Standard InChI Key | URBAOHLJWLYLQE-SNVBAGLBSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](CCC(=O)[O-])[NH3+] |

| Canonical SMILES | C1=CC=C(C=C1)CC(CCC(=O)[O-])[NH3+] |

Introduction

Structural Characteristics of Gamma-Glutamylphenylalanine

Molecular Architecture

Gamma-glutamylphenylalanine’s structure comprises glutamic acid and phenylalanine residues connected through a γ-glutamyl linkage, where the gamma-carboxyl group of glutamic acid forms a peptide bond with the alpha-amino group of phenylalanine. This configuration, represented as , creates a rigid backbone that influences its interactions with enzymes and receptors .

2D and 3D Conformations

The planar 2D structure (Figure 1A) highlights the gamma-glutamyl bond, while computational models reveal a folded 3D conformation stabilized by hydrogen bonding between the carboxyl groups of glutamic acid and the aromatic ring of phenylalanine . This spatial arrangement enhances its stability in aqueous environments, as evidenced by its solubility profile in physiological buffers.

Table 1: Molecular Properties of γ-Glu-Phe

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | (S)-2-Amino-5-(((S)-1-carboxy-2-phenylethyl)amino)-5-oxopentanoic acid |

| CAS Registry Number | 6810-81-7 |

| ChEBI ID | CHEBI:82966 |

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis

Gamma-glutamylphenylalanine is synthesized via γ-glutamyltranspeptidase (GGT), an enzyme that catalyzes the transfer of gamma-glutamyl groups from glutathione to acceptor amino acids like phenylalanine . In renal tissues, this reaction facilitates amino acid transport across cell membranes, leveraging the gamma-glutamyl cycle to maintain cellular homeostasis.

Role in the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle, critical for amino acid reabsorption in kidneys, involves:

-

Transpeptidation: GGT transfers γ-glutamyl moieties to phenylalanine, forming γ-Glu-Phe.

-

Hydrolysis: Intracellular gamma-glutamyl cyclotransferase converts γ-Glu-Phe into 5-oxoproline and free phenylalanine, enabling phenylalanine utilization in protein synthesis .

Key Insight: Mice deficient in GGT exhibit urinary excretion of γ-glutamylcystine, underscoring the enzyme’s role in conserving amino acids .

Biological Functions and Physiological Relevance

Amino Acid Transport Mechanisms

Gamma-glutamylphenylalanine facilitates renal amino acid transport via a glutathione-dependent pathway. Studies on mouse kidney slices demonstrated that γ-Glu-Phe uptake correlates with intracellular 5-oxoproline formation, confirming its role in transmembrane transport . Inhibitors of GGT, such as acivicin, reduce γ-Glu-Phe absorption, validating its dependence on enzymatic activity.

Interaction With Glutathione

Intracellular glutathione (GSH) is essential for γ-Glu-Phe transport. Depletion of GSH using buthionine sulfoximine (BSO) or 2,6-dimethyl-2,5-heptadiene-4-one (DMD) significantly impaired γ-Glu-Phe uptake in murine models, highlighting GSH’s role as a cofactor .

Analytical Characterization Methods

Mass Spectrometry Profiling

Liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-QTOF) mass spectrometry identified γ-Glu-Phe with a precursor ion at m/z 293.1237 ([M-H]⁻) and characteristic fragment ions at m/z 131.07056 and 101.02154 .

Table 2: LC-ESI-QTOF Parameters for γ-Glu-Phe Analysis

| Parameter | Value |

|---|---|

| Collision Energy | 6 V |

| Retention Time | 3.14 minutes |

| Column | Acquity bridged ethyl hybrid C18 (Waters) |

| Ionization Mode | Negative |

Implications in Disease and Therapeutics

Metabolic Disorders

Dysregulation of γ-glutamyl cycle enzymes, such as GGT deficiency, leads to glutathionuria and impaired amino acid reabsorption. Elevated urinary γ-Glu-Phe levels may serve as a biomarker for GGT dysfunction, aiding in diagnosing metabolic disorders .

Challenges and Future Directions

Stability and Detection Limitations

Gamma-glutamylphenylalanine’s labile gamma-glutamyl bond complicates long-term storage and quantification. Advanced stabilization techniques, such as lyophilization in non-aqueous solvents, are under investigation to enhance its analytical reproducibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume